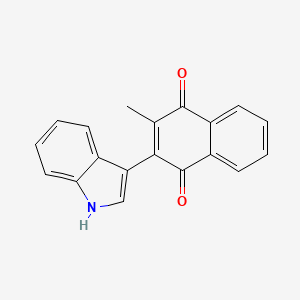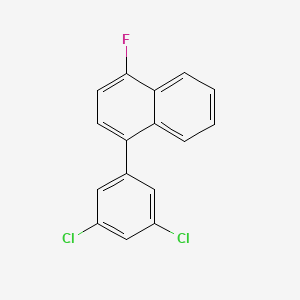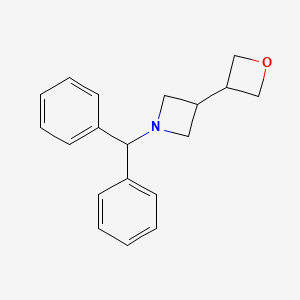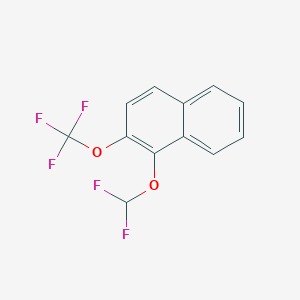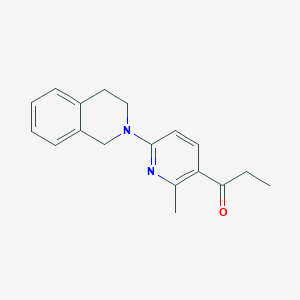![molecular formula C13H22N4O3 B11841922 (E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)
(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate is a heterocyclic compound that belongs to the class of aliphatic heterocycles. It is characterized by a spiro structure, which includes a triazaspiro nonane ring system. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method includes the use of tert-butyl carbamate and an appropriate amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds. This method is more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonane-2-carboxylate): Similar structure but with a carboxylate group instead of a carbamate.
tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonane-2-thiol): Contains a thiol group instead of a carbamate.
Uniqueness
tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate is unique due to its specific spiro structure and the presence of the carbamate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H22N4O3 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
tert-butyl N-(3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate |
InChI |
InChI=1S/C13H22N4O3/c1-5-17-9(18)13(6-7-14-8-13)16-10(17)15-11(19)20-12(2,3)4/h14H,5-8H2,1-4H3,(H,15,16,19) |
Clave InChI |
XIULHBMGPWNMLX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2(CCNC2)N=C1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline](/img/structure/B11841854.png)

![tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11841863.png)
![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)

![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)
![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
